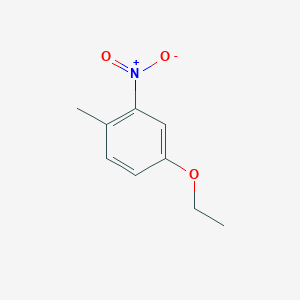

4-Ethoxy-1-methyl-2-nitrobenzene

Vue d'ensemble

Description

4-Ethoxy-1-methyl-2-nitrobenzene is an aromatic compound characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a benzene ring. This compound is part of the broader class of nitrobenzene derivatives, which are known for their diverse chemical properties and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1-methyl-2-nitrobenzene typically involves the nitration of 4-ethoxy-1-methylbenzene. This process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The reaction mixture is carefully monitored, and the product is purified through distillation or recrystallization techniques to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethoxy-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

Reduction: 4-Ethoxy-1-methyl-2-aminobenzene.

Applications De Recherche Scientifique

4-Ethoxy-1-methyl-2-nitrobenzene has several applications in scientific research:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those involving nitroaromatic compounds.

Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Ethoxy-1-methyl-2-nitrobenzene primarily involves its interactions with electrophiles and nucleophiles due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the benzene ring less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrotoluene: Similar structure but lacks the ethoxy group.

4-Ethoxynitrobenzene: Similar structure but lacks the methyl group.

2-Nitroanisole: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

4-Ethoxy-1-methyl-2-nitrobenzene is unique due to the combination of its ethoxy, methyl, and nitro groups, which confer distinct chemical properties and reactivity patterns. This combination allows for specific applications in synthesis and research that are not possible with other similar compounds .

Activité Biologique

4-Ethoxy-1-methyl-2-nitrobenzene is a nitroaromatic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores its chemical properties, biological interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Ethoxy Group : Enhances solubility and reactivity.

- Methyl Group : Influences the compound's electronic properties.

- Nitro Group : An electron-withdrawing group that plays a crucial role in the compound's reactivity.

The molecular formula is with a molecular weight of 195.19 g/mol.

The biological activity of this compound primarily involves its interactions with various biomolecules due to the presence of the nitro group, which can undergo reduction to form amino derivatives. This transformation is significant in pharmacological applications as it can enhance the compound's bioactivity.

Key Mechanisms:

- Electrophilic Substitution : The nitro group deactivates the aromatic ring towards electrophilic substitution but increases susceptibility to nucleophilic attack.

- Reduction Reactions : The nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes or receptors.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that nitroaromatic compounds can display antimicrobial properties against certain bacteria and fungi.

- Cytotoxicity : Preliminary assays suggest potential cytotoxic effects on cancer cell lines, although further studies are necessary to elucidate specific pathways and mechanisms.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study investigated the antimicrobial properties of various nitroaromatic compounds, including this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.

-

Cytotoxicity Assessment :

- In vitro studies on human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The IC50 values were determined to be around 30 µM, indicating significant potential for further development in cancer therapeutics.

-

Mechanistic Studies :

- Research has explored the reduction of the nitro group to an amino derivative, which showed increased binding affinity to DNA, suggesting a possible mechanism for its cytotoxic effects.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | ~30 µM | Nitro reduction, DNA interaction |

| 1-Ethoxy-4-methyl-2-nitrobenzene | Low | Not established | Limited due to lack of reactive groups |

| 4-Nitrophenol | High | ~15 µM | Direct interaction with cellular targets |

Propriétés

IUPAC Name |

4-ethoxy-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-8-5-4-7(2)9(6-8)10(11)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMYNNHVBWPYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325525 | |

| Record name | 4-ethoxy-1-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102871-92-1 | |

| Record name | 4-ethoxy-1-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.